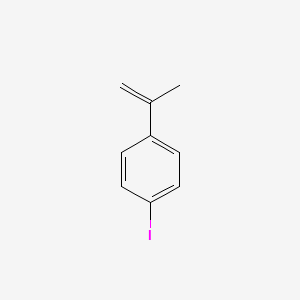

1-Iodo-4-(1-propen-2-yl)benzene

Description

Contextualization within Halogenated Aromatic Alkene Systems

1-Iodo-4-(1-propen-2-yl)benzene belongs to the class of halogenated aromatic alkenes. This classification is significant due to the dual reactivity imparted by the aryl halide and the alkene moieties. The aryl iodide component is particularly noteworthy. The carbon-iodine (C-I) bond is the least stable among the common aryl halides (C-F, C-Cl, C-Br, C-I), making aryl iodides the most reactive substrates in a variety of important catalytic reactions.

This heightened reactivity is central to their extensive use in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. organic-chemistry.org Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings rely on the oxidative addition of an aryl halide to a low-valent palladium center, a step that occurs most readily with aryl iodides. nih.govlibretexts.org The presence of the alkene (propenyl) group on the benzene (B151609) ring can influence the electronic properties of the molecule and offers an additional site for chemical modification, further expanding its synthetic utility.

Significance in Contemporary Organic Synthesis and Mechanistic Investigations

The primary significance of this compound in contemporary organic synthesis lies in its function as a versatile building block for constructing more complex molecular architectures. Its ability to participate in carbon-carbon bond-forming reactions allows for the introduction of the 4-(1-propen-2-yl)phenyl moiety into a wide range of organic structures.

Key Synthetic Applications:

Heck Reaction: In the Heck reaction, aryl halides are coupled with alkenes. This compound can serve as the aryl halide partner, reacting with various alkenes to produce substituted styrenes and other unsaturated compounds. organic-chemistry.orgnih.gov This method is a powerful tool for creating complex olefinic structures. The general mechanism involves oxidative addition of the aryl iodide, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. Using this compound as the organohalide component allows for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. libretexts.orgnih.gov The reaction is valued for its mild conditions and tolerance of a wide array of functional groups.

Synthesis of Substituted Styrenes: As a precursor, this compound is valuable for creating a variety of substituted styrenes, which are important monomers for polymer synthesis and intermediates in fine chemical production. beilstein-journals.org

From a mechanistic standpoint, this compound serves as a useful substrate for investigating the intricacies of cross-coupling reactions. The electronic nature of the isopropenyl group can modulate the reactivity of the C-I bond, providing insights into the electronic effects on the oxidative addition step, which is often the rate-determining step in the catalytic cycle. libretexts.org By systematically comparing its reaction kinetics and product distributions with other substituted aryl iodides, chemists can refine their understanding of these fundamental catalytic processes.

Table 2: Representative Application in a Palladium-Catalyzed Cross-Coupling Reaction (Suzuki-Miyaura Coupling)

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product Type |

|---|

This compound's bifunctional nature, possessing both a reactive aryl iodide and a modifiable alkene, ensures its continued relevance in the development of novel synthetic methodologies and the detailed study of reaction pathways in organometallic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKGSBZPFXJFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678999 | |

| Record name | 1-Iodo-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561023-21-0 | |

| Record name | 1-Iodo-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Iodo 4 1 Propen 2 Yl Benzene and Analogous Iodinated Styrene Derivatives

Direct Iodination Strategies on Aromatic Alkene Precursors

Direct iodination involves the introduction of an iodine atom onto the aromatic ring of a precursor molecule, such as 4-isopropenylbenzene. This approach is often favored for its atom economy and straightforwardness. The success of this strategy hinges on controlling the regioselectivity of the iodination process, directing the iodine atom to the desired position on the benzene (B151609) ring.

Electrophilic aromatic iodination is a classical and widely used method for the synthesis of iodoarenes. organic-chemistry.org The reaction proceeds through the attack of an electrophilic iodine species (I+) on the electron-rich aromatic ring of the substrate. For a precursor like 4-isopropenylbenzene, the isopropenyl group acts as an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric considerations, the para-position is typically favored, leading to the formation of 1-iodo-4-(1-propen-2-yl)benzene.

Several reagent systems have been developed to generate the necessary electrophilic iodine species. These include:

Molecular Iodine with an Activating Agent: Elemental iodine (I₂) can be activated by reagents such as Selectfluor™ (F-TEDA-BF₄) to effectively iodinate benzene derivatives bearing alkyl groups. organic-chemistry.org This system offers high regioselectivity and efficiency under mild conditions. organic-chemistry.org

N-Iodosuccinimide (NIS): NIS is a convenient and mild source of electrophilic iodine. Its reactivity can be enhanced by a catalytic amount of a strong acid, such as trifluoroacetic acid, enabling rapid and regioselective iodination of activated aromatic compounds. organic-chemistry.org

Iodine with an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent like hydrogen peroxide (H₂O₂) can be used for the iodofunctionalization of olefins and aromatic systems. mdpi.com

The general mechanism involves the generation of I+, which then forms a positively charged arenium ion intermediate upon attacking the benzene ring. chegg.com Subsequent loss of a proton re-establishes aromaticity and yields the final iodinated product. chegg.com

| Reagent System | Typical Conditions | Substrate Example | Reference |

| I₂ / Selectfluor™ | Acetonitrile, Room Temp. | Alkyl-substituted benzenes | organic-chemistry.org |

| N-Iodosuccinimide (NIS) / TFA (cat.) | Dichloromethane, Room Temp. | Methoxy-substituted aromatics | organic-chemistry.org |

| I₂ / H₂O₂ | Acidic media | Styrene (B11656) derivatives | mdpi.com |

Oxidative iodination techniques provide an alternative to direct electrophilic iodination, often utilizing more economical and stable iodide sources like potassium iodide (KI). In these methods, the iodide ion (I⁻) is oxidized in situ to generate the reactive electrophilic iodine species. organic-chemistry.org This process can be facilitated by various catalytic systems, enhancing the green profile of the reaction.

Common oxidative systems include:

Potassium Iodide and Hydrogen Peroxide: A combination of KI and aqueous H₂O₂ in the presence of a strong acid is an effective system for the oxidative iodination of electron-rich arenes. organic-chemistry.org

Aerobic Oxidative Iodination: An environmentally friendly methodology utilizes potassium iodide as the iodine source, catalyzed by sodium nitrite (B80452) in an acidic medium, with oxygen from the air serving as the terminal oxidant. mdpi.com

Dimethyl Sulfoxide (DMSO) as Oxidant: DMSO can act as a mild and inexpensive oxidant for the iodination of arenes using hydroiodic acid (HI). organic-chemistry.org

These methods are valuable for their operational simplicity and the use of readily available reagents. The catalytic nature of some systems allows for lower catalyst loading and milder reaction conditions.

| Iodide Source | Oxidant/Catalyst System | Typical Conditions | Reference |

| KI | H₂O₂ / Strong Acid | Methanol | organic-chemistry.org |

| KI | NaNO₂ (cat.) / Air | Acidic Media | mdpi.com |

| HI | DMSO | - | organic-chemistry.org |

Construction of the Aryl Alkene Framework via Cross-Coupling Reactions

This synthetic strategy builds the this compound scaffold by forming the crucial carbon-carbon bonds that constitute the aryl alkene framework. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the precise connection of molecular fragments.

Palladium-catalyzed reactions are central to modern organic synthesis for their reliability and functional group tolerance. acs.orgresearchgate.net The Suzuki and Sonogashira couplings are particularly relevant for constructing iodinated styrene derivatives.

Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org To synthesize the target scaffold, one could envision coupling a dihalogenated arene, such as 1,4-diiodobenzene (B128391), with an isopropenylboronic acid derivative. Alternatively, 4-iodophenylboronic acid could be coupled with a vinyl halide like 2-bromopropene. youtube.com The reaction proceeds via a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org While not a direct route to the isopropenyl group, it is a powerful method for synthesizing precursors. For instance, 1,4-diiodobenzene could be coupled with propyne (B1212725) to yield 1-iodo-4-(prop-1-yn-1-yl)benzene. The resulting alkyne could then be further elaborated to the desired alkene. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com

| Reaction | Aryl/Vinyl Halide Component | Coupling Partner | Key Reagents | Reference |

| Suzuki | 1,4-Diiodobenzene | Isopropenylboronic acid | Pd catalyst, Base | wikipedia.orglibretexts.org |

| Sonogashira | 1,4-Diiodobenzene | Propyne | Pd catalyst, Cu(I) salt, Base | wikipedia.orglibretexts.org |

Beyond the classical palladium-catalyzed cross-couplings, other transition metal-mediated strategies have emerged that offer alternative pathways to the aryl alkene framework. researchgate.net These often focus on C-H activation, providing more atom-economical routes.

Methods such as the hydroarylation of alkynes and allenes, catalyzed by metals like platinum, gold, or mercury, can form the aryl-alkene bond by direct addition of an aromatic C-H bond across an unsaturated C-C bond. acs.org While powerful, controlling regioselectivity can be a challenge. Rhodium-catalyzed reactions have also been developed for the arylation of alkenes with organoboronic compounds. researchgate.net These advanced methods represent the frontier of C-C bond formation and offer potential for more efficient and sustainable syntheses of complex molecules like this compound. acs.org

Functional Group Interconversions Leading to the this compound Scaffold

This approach involves the synthesis of a precursor molecule that already contains the basic carbon skeleton and the iodoarene moiety, followed by a chemical transformation of a functional group to generate the final isopropenyl group.

A prime example of this strategy is the use of the Wittig reaction. The synthesis can commence from 4'-iodoacetophenone. smolecule.com This starting material contains both the desired 4-iodo-phenyl group and a ketone functional group. The ketone can be readily converted into the isopropenyl group (a methylene (B1212753) group with a methyl substituent) by reaction with an appropriate phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base. smolecule.com This method is highly reliable and provides a direct route to the target molecule from a commercially available starting material.

Another potential route involves the dehydrogenation of a saturated precursor like 1-iodo-4-isopropylbenzene. The isopropyl group could be selectively functionalized, for example, through free-radical halogenation, followed by an elimination reaction to introduce the double bond, thus forming the isopropenyl moiety.

Furthermore, a Sandmeyer-type reaction could be employed to introduce the iodo group at a late stage. One could start with 4-isopropenylaniline, convert the amino group into a diazonium salt, and then introduce iodine using a reagent like potassium iodide. This strategy transforms an amino group into the desired iodo substituent on the pre-formed 4-isopropenylbenzene core.

Hydroiodination of Corresponding Alkynes

The hydroiodination of alkynes represents a direct and atom-economical approach to vinyl iodides. The corresponding alkyne for this compound is 4-ethynyl-1-(1-propen-2-yl)benzene. Methodologies for the hydroiodination of terminal alkynes can be broadly categorized into Markovnikov and anti-Markovnikov additions, with significant advancements in controlling both regioselectivity and stereoselectivity.

Recent research has demonstrated efficient and practical hydroiodination of internal alkynes using ex situ generated hydrogen iodide (HI), affording (E)-vinyl iodides in good yields under mild conditions. This method shows high functional group tolerance nih.govbohrium.com. For terminal alkynes, rhodium-catalyzed anti-Markovnikov hydroiodination has emerged as a powerful tool. This method allows for the selective formation of linear (anti-Markovnikov) vinyl iodides, and depending on the ligand and substrate, can produce either (E)- or (Z)-configured products with high to exclusive isomeric purity nih.govchemrxiv.orgresearchgate.netethz.chnih.gov. This shuttle catalysis approach employs readily available aliphatic iodides as HI surrogates nih.govchemrxiv.orgresearchgate.netethz.chnih.gov.

The reaction exhibits a broad substrate scope, tolerating various functional groups on both aryl and alkyl alkynes nih.govchemrxiv.orgresearchgate.net. For instance, a rhodium catalyst system with a specific phosphine (B1218219) ligand can direct the reaction towards the desired stereoisomer. The choice of ligand is crucial; for example, Xantphos has been shown to favor the formation of (Z)-vinyl iodides from aliphatic acetylenes nih.govchemrxiv.org.

Below is a table summarizing representative results for the rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes, showcasing the tunability of stereoselectivity.

| Alkyne Substrate | Ligand | Product | Regioselectivity (anti-Markovnikov:Markovnikov) | Stereoselectivity (E:Z) | Yield (%) |

| Phenylacetylene | Ligand A | (E)-1-Iodo-2-phenylethene | >99:1 | >99:1 | 97 |

| 1-Octyne | Ligand A | (E)-1-Iodo-1-octene | 95:5 | >99:1 | 85 |

| 1-Octyne | Xantphos | (Z)-1-Iodo-1-octene | >99:1 | <1:99> | 92 |

| 4-Ethynyltoluene | Ligand A | (E)-1-(4-Methylphenyl)-2-iodoethene | 98:2 | >99:1 | 91 |

Note: "Ligand A" represents a generic phosphine ligand that promotes the formation of the (E)-isomer as described in the cited literature. The data is illustrative of the trends reported.

Transformations from Alternative Halogenated Aromatic Precursors

The synthesis of this compound and its analogs can also be achieved through the transformation of more readily available halogenated aromatic compounds, such as the corresponding bromo or chloro derivatives. This "halogen exchange" or Finkelstein reaction for aryl halides is a valuable synthetic strategy.

Copper-catalyzed methods have been developed for the conversion of aryl bromides and chlorides to aryl iodides. A mild and general copper(I)-catalyzed conversion of aryl, heteroaryl, and vinyl bromides to their corresponding iodides has been reported organic-chemistry.orgacs.org. This reaction often employs a copper(I) salt, such as CuI, in the presence of a diamine ligand and an iodide source like sodium iodide (NaI) organic-chemistry.orgacs.org. These conditions are compatible with a variety of functional groups organic-chemistry.org.

Palladium-catalyzed methodologies have also been explored for the iodination of C-H bonds in arenes, which can be considered a transformation from a hydrogenated precursor. For instance, palladium-catalyzed C-H iodination of aromatic compounds can be directed by sulfinyl groups nih.gov. Furthermore, palladium-catalyzed meta-C-H iodination of arenes using molecular iodine (I₂) as the iodinating source has been developed, employing a directing template strategy bohrium.com.

Aryl halide cross-coupling via formate-mediated transfer hydrogenation provides another avenue for these transformations nih.gov. Additionally, palladium-catalyzed transfer iodination from aryl iodides to non-activated C(sp³)–H bonds has been reported, showcasing the versatility of palladium catalysis in C-I bond formation ethz.chnih.gov.

The following table provides a comparative overview of conditions for the transformation of aryl bromides to aryl iodides.

| Catalyst System | Ligand | Iodide Source | Solvent | Temperature (°C) | Typical Yield (%) |

| CuI | N,N'-Dimethylethylenediamine | NaI | Dioxane | 110 | 85-95 |

| Pd(OAc)₂ | Xantphos | LiI | Toluene | 100 | 70-90 |

| NiBr₂ | None | KI | HMPA | 50-150 | 76-81 |

Note: The data presented is a generalized representation from various sources and specific yields may vary depending on the substrate.

Development of Stereoselective Synthetic Pathways

The development of synthetic routes that allow for precise control over the stereochemistry of the double bond in iodinated styrene derivatives is of paramount importance, as the stereoisomeric purity of these intermediates can significantly impact the outcome of subsequent reactions.

As mentioned in section 2.3.1, the rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes offers a powerful method for stereoselective synthesis. By carefully selecting the phosphine ligand, one can selectively generate either the (E)- or (Z)-vinyl iodide nih.govchemrxiv.orgresearchgate.netethz.chnih.gov. This stereodivergent approach is particularly valuable for accessing specific isomers that may be difficult to obtain through other means.

In addition to hydroiodination, other stereoselective methods for the synthesis of vinyl iodides include the hydrostannylation of terminal alkynes followed by iodinolysis, which typically yields (E)-vinyl iodides researchgate.net. The stereospecificity of this reaction is a key advantage.

Furthermore, visible-light-induced stereoselective radical trans-iodoalkylation of terminal alkynes with iodoform (B1672029) has been described as a novel protocol. This method allows for the generation of highly functionalized disubstituted vinyl iodides acs.org. The reaction proceeds via a radical addition and stereoselective iodine atom transfer sequence acs.org.

The stereoselective synthesis of highly substituted vinyl ethers can also be achieved via a trans-difunctionalization of alkynes with alcohols and a cyclic λ³-iodane electrophile. The resulting β-λ³-iodanyl vinyl ethers can be further functionalized chemrxiv.org.

The table below highlights different stereoselective methods for the synthesis of vinyl iodides.

| Method | Key Reagents/Catalyst | Typical Stereoselectivity |

| Rhodium-Catalyzed Hydroiodination | [Rh(cod)₂]BF₄, Phosphine Ligand | Ligand-dependent (E or Z) |

| Hydrostannation/Iodinolysis | Bu₃SnH, Pd catalyst; then I₂ | Predominantly E |

| Radical trans-Iodoalkylation | Iodoform, Visible Light | trans-addition product |

| Trans-Difunctionalization of Alkynes | Cyclic λ³-iodane, Alcohol | trans-addition product |

Elucidating Reactivity and Reaction Mechanisms of 1 Iodo 4 1 Propen 2 Yl Benzene

Reactivity Profile of the Aryl Iodide Moiety

The aryl iodide portion of the molecule is characterized by the carbon-iodine (C-I) bond. This bond is the longest and weakest among the aryl halides, making it a focal point for various synthetic transformations. Its reactivity is primarily centered on the cleavage of this bond or the expansion of iodine's valence shell.

Modes of Carbon-Iodine Bond Activation (e.g., Oxidative Addition, Radical Processes)

Activation of the C-I bond is the gateway to numerous functionalization reactions. This can be achieved through mechanisms involving transition metals or radical intermediates.

Oxidative Addition: This is a fundamental step in many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A low-valent metal complex, typically Palladium(0) or Copper(I), inserts into the C-I bond. This process involves the oxidation of the metal center (e.g., from Pd(0) to Pd(II)) and the formation of an organometallic intermediate. The relative weakness of the C-I bond makes aryl iodides, including 1-iodo-4-(1-propen-2-yl)benzene, highly reactive substrates for these transformations.

Radical Processes: The C-I bond can undergo homolytic cleavage to generate an aryl radical and an iodine radical. This can be initiated by heat, light (photolysis), or a radical initiator. For instance, the photodissociation of iodoform (B1672029) (CHI₃) to produce an iodine radical is a well-studied process that provides insight into the potential for C-I bond cleavage in other iodinated compounds. rsc.org Such radical intermediates can participate in various subsequent reactions, including hydrogen atom abstraction or addition to unsaturated systems.

| Activation Mode | Typical Conditions | Intermediate Species | Subsequent Reactions |

| Oxidative Addition | Pd(0) or Ni(0) catalysts, heat | Aryl-Pd(II)-I complex | Cross-coupling (Suzuki, Heck, etc.), Carbonylation |

| Radical Cleavage | UV light, radical initiators (e.g., AIBN) | Aryl radical (C₉H₉•), Iodine radical (I•) | Radical cyclization, addition to alkenes, atom transfer |

Nucleophilic Substitution Reactions on the Iodinated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. While common, this reaction is challenging for simple aryl halides.

The classical SNAr mechanism proceeds via an addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is crucial, and it is typically enhanced by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to the leaving group. libretexts.orgresearchgate.net Since this compound lacks such activating groups, it is generally resistant to SNAr reactions under standard conditions.

Interestingly, in the context of SNAr, the leaving group ability of halogens is often the reverse of that seen in aliphatic substitutions. The rate-determining step is the initial attack of the nucleophile on the carbon bearing the halogen. youtube.com This attack is facilitated by a more polarized C-X bond, making fluorine (the most electronegative halogen) a better leaving group than iodine in many activated systems. youtube.com For unactivated aryl iodides, substitution might occur under forcing conditions through alternative pathways like the formation of a benzyne (B1209423) intermediate (elimination-addition) or radical-chain mechanisms (SRN1).

Generation and Transformative Potential of Hypervalent Iodine Intermediates

A key feature of organoiodine chemistry is the ability of the iodine atom to exist in higher oxidation states, forming hypervalent iodine compounds. e-bookshelf.de The iodine atom in this compound can be oxidized from its monovalent state (I) to a trivalent (III) or pentavalent (V) state. This creates powerful and versatile reagents for a wide array of chemical transformations. nih.govorganic-chemistry.org

Hypervalent iodine(III) reagents are particularly common and can be generated by treating the parent aryl iodide with strong oxidizing agents. nih.gov These reagents exhibit reactivity similar to that of heavy metal compounds but are favored for their lower toxicity and environmental impact. e-bookshelf.de They are widely used as oxidizing agents and in reactions that transfer electrophilic groups. beilstein-journals.orgtcichemicals.comrsc.org

| Reagent Type | Oxidant/Conditions | Example Structure from Ar-I | Synthetic Utility |

| (Dichloroiodo)arene | Cl₂ | Ar-ICl₂ | Chlorinating agent |

| (Diacetoxyiodo)arene (PIDA) | Peracetic acid | Ar-I(OAc)₂ | Oxidizing agent, electrophilic functionalization |

| Diaryliodonium Salt | Other arenes, oxidizing conditions | [Ar-I⁺-Ar']X⁻ | Arylating agent |

| [Hydroxy(tosyloxy)iodo]arene (HTIB) | m-CPBA, p-TsOH | Ar-I(OH)OTs | Oxidizing agent, tosyloxylation |

Reactivity Profile of the 1-Propen-2-yl (Isopropenyl) Moiety

The isopropenyl group is an alkene and thus features a nucleophilic carbon-carbon double bond. This moiety readily undergoes reactions that break the π-bond.

Electrophilic Addition Reactions Across the Alkene Bond

The most common reaction of the isopropenyl group is electrophilic addition. An electrophile (E⁺) attacks the π-bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). The reaction with this compound follows Markovnikov's rule, where the initial electrophilic attack occurs at the terminal carbon (CH₂) of the double bond. This generates the more stable tertiary carbocation at the internal carbon, which is subsequently captured by the nucleophile.

| Electrophile (Reagent) | Nucleophile | Predicted Major Product |

| HBr | Br⁻ | 2-(4-Iodophenyl)-2-bromopropane |

| Br₂ | Br⁻ | 1,2-Dibromo-2-(4-iodophenyl)propane |

| H₂O / H₂SO₄ (cat.) | H₂O | 2-(4-Iodophenyl)propan-2-ol |

| BH₃ then H₂O₂, NaOH | H⁻ (from BH₃) | 2-(4-Iodophenyl)propan-1-ol (Anti-Markovnikov) |

Radical Addition and Polymerization Processes

The isopropenyl double bond can also react via radical mechanisms.

Radical Addition: In the presence of a radical initiator (e.g., peroxides), reagents like HBr can add across the double bond in an anti-Markovnikov fashion. The bromine radical adds first to the terminal carbon to generate the more stable tertiary radical at the internal position, which then abstracts a hydrogen atom from HBr.

Polymerization: The isopropenyl group can act as a monomer in radical polymerization. This process involves three main stages:

Initiation: A radical initiator (e.g., benzoyl peroxide, AIBN) generates a free radical, which adds to the double bond of a monomer unit.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.

Termination: The growing polymer chains are deactivated through combination or disproportionation reactions.

This polymerization would yield poly[1-(4-iodophenyl)-1-methylethylene], a polymer with pendant 4-iodophenyl groups that could be used for further functionalization via the reactions of the aryl iodide moiety.

Intramolecular Cyclization Reactions Involving the Alkene

The unique architecture of this compound, featuring an aryl iodide and a proximate alkene moiety, makes it an ideal substrate for intramolecular cyclization reactions. These reactions are powerful tools in organic synthesis for constructing cyclic frameworks, particularly five- and six-membered rings, which are prevalent in many natural products and pharmaceutical agents. researchgate.net The most prominent example of such a transformation is the intramolecular Heck reaction.

The intramolecular Heck reaction is significantly more efficient and often displays higher regioselectivity and stereoselectivity compared to its intermolecular counterpart due to entropic advantages. libretexts.org In the case of this compound, the reaction is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond, forming an arylpalladium(II) intermediate. This is followed by the intramolecular migratory insertion of the palladium-bound aryl group onto the alkene (carbopalladation). Subsequent β-hydride elimination regenerates the palladium(0) catalyst and yields the cyclized product.

The regioselectivity of the cyclization is generally governed by the size of the ring being formed. buecher.de For this compound, a 5-exo-trig cyclization pathway is heavily favored, leading to the formation of a five-membered indane ring system. This process generates a quaternary carbon center, a synthetically valuable but often challenging motif to construct. organic-chemistry.org

The general scheme for the intramolecular Heck cyclization is as follows:

Scheme 1: Intramolecular Heck Cyclization of this compound

In this reaction, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the aromatic ring and the isopropenyl group, leading to a substituted indane.

Research has demonstrated the feasibility of such cyclizations. For instance, analogous systems using aryl bromides have been shown to yield various benzene-fused cyclic compounds bearing a quaternary stereocenter in good yields and high enantioselectivities under nickel catalysis. organic-chemistry.org While specific data for this compound is not extensively documented in isolation, the principles are well-established with similar substrates.

| Catalyst System | Base | Solvent | Product | Yield | Reference |

| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 1,1-Dimethyl-1H-indene | Good | buecher.de |

| Ni(COD)₂ / Ligand | K₃PO₄ | Toluene | 1,1-Dimethylindane | Good-Excellent | organic-chemistry.org |

| Pd(dba)₂ / Ligand | Cs₂CO₃ | Dioxane | 1,1-Dimethyl-1H-indene | Moderate-Good | libretexts.org |

Table 1: Representative conditions for intramolecular cyclization of similar o-alkenylaryl halides. The specific outcomes can be tuned by the choice of catalyst, ligand, and base.

Interplay Between Aryl Iodide and Alkene Functionalities

The reactivity of this compound is not merely the sum of its parts; instead, a significant interplay exists between the aryl iodide and the alkene functional groups. Their proximity allows for unique reaction pathways that are unavailable to their monofunctional counterparts. This interaction is central to understanding the molecule's utility in synthesis, particularly in transition metal-catalyzed reactions where the metal can coordinate to both functionalities, either simultaneously or sequentially.

Directed Functionalization Governed by Proximity and Chelation

The spatial arrangement of the aryl iodide and the isopropenyl group in this compound can direct the course of chemical transformations. In many palladium-catalyzed reactions, the initial oxidative addition occurs at the C-I bond. The resulting arylpalladium complex is then positioned perfectly for the alkene to act as an intramolecular ligand. This chelation or pre-coordination event holds the reactive partners in close proximity, facilitating subsequent steps like migratory insertion. nih.gov

This directed functionalization is crucial for the success of the intramolecular Heck reaction described previously. The chelation of the alkene to the palladium center lowers the activation energy for the carbopalladation step and enforces a specific geometry on the transition state, which is the basis for the high regioselectivity observed. buecher.de

In some cases, the alkene can act as a directing group to facilitate reactions at other sites. For example, in related systems, an olefin can assist in the selective activation of a C-H bond, although in this specific molecule, the highly reactive C-I bond is the primary site for oxidative addition with catalysts like palladium(0). nih.gov The phenylchalcogenyl group in similar 2-iodo-4-(phenylchalcogenyl)-1-butenes has been shown to play a crucial role in promoting palladium-catalyzed cross-coupling reactions, suggesting that the alkene in this compound could play a similar, albeit electronic, role in stabilizing key intermediates. nih.gov

Competitive Reaction Pathways and Regioselectivity

The bifunctional nature of this compound inevitably leads to potential competition between different reaction pathways. The outcome of a reaction is highly dependent on the conditions employed, including the catalyst, ligands, base, and solvent.

A primary area of competition is the intramolecular Heck reaction versus intermolecular coupling reactions. If an external coupling partner (e.g., another alkene, an alkyne, or an organometallic reagent) is present, it may compete with the internal isopropenyl group for reaction with the arylpalladium intermediate. The outcome is determined by the relative rates of the intramolecular versus intermolecular processes.

Within the context of the Heck reaction itself, regioselectivity is a critical consideration. The migratory insertion step can, in principle, lead to two different regioisomers. acs.org

α-Arylation: The aryl group adds to the internal, more substituted carbon of the alkene.

β-Arylation: The aryl group adds to the terminal, less substituted carbon of the alkene.

For this compound, α-arylation corresponds to the 5-exo-trig cyclization path to form a five-membered indane ring. β-Arylation would lead to a 6-endo-trig cyclization, forming a six-membered tetralin ring. Generally, 5-exo cyclizations are kinetically favored over 6-endo cyclizations according to Baldwin's rules, and this is the overwhelmingly observed pathway for such substrates in Heck reactions. buecher.de

The choice of catalyst and ligands can influence this selectivity. Cationic palladium complexes, often generated by using triflate precursors or halide scavengers, can sometimes favor the formation of branched products (α-arylation), while neutral pathways with monodentate phosphine (B1218219) ligands often favor linear products (β-arylation) in intermolecular cases. libretexts.orgdiva-portal.org However, in the intramolecular context, the geometric constraints imposed by ring formation are the dominant controlling factor. buecher.de

Another competitive pathway is the reductive Heck reaction. nih.gov In the presence of a suitable hydride source (like formic acid or its salts), the alkylpalladium(II) intermediate formed after carbopalladation can be intercepted and protonated, leading to a hydroarylation product (an indane) rather than the typical Heck product (an indene). nih.gov This avoids the β-hydride elimination step.

Finally, under certain conditions, simple reduction of the aryl iodide to an arene can occur, or side reactions like catalyst deactivation can compete with the desired cross-coupling pathway. The choice of base is critical, as it is required to regenerate the active Pd(0) catalyst after β-hydride elimination. libretexts.org

| Reaction Pathway | Product Type | Key Controlling Factors |

| Intramolecular Heck | Substituted Indene | Catalyst (Pd), Base, Temperature |

| Reductive Heck | Substituted Indane | Hydride Source (e.g., HCOOH) |

| Intermolecular Coupling | Substituted Benzene (B151609) | Presence of external coupling partner |

| Simple Reduction | Isopropenylbenzene | Reducing agents, reaction conditions |

Table 2: Competitive reaction pathways for this compound.

Catalytic Transformations Involving 1 Iodo 4 1 Propen 2 Yl Benzene and Its Derivatives

Transition Metal-Catalyzed Organic Reactions

Transition metals, particularly palladium and copper, are pivotal in activating the C-I bond of 1-iodo-4-(1-propen-2-yl)benzene, enabling a range of cross-coupling reactions.

Palladium-Catalyzed C-C, C-N, and C-O Bond-Forming Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides like this compound are excellent substrates for these transformations. rsc.org These reactions typically involve the oxidative addition of the aryl iodide to a palladium(0) complex, followed by subsequent steps to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. researchgate.netiupac.orgmit.edu The choice of ligands, bases, and reaction conditions is crucial for achieving high efficiency and selectivity. beilstein-journals.orguwindsor.ca

Carbon-Carbon Bond Formation:

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions allow for the formation of new C-C bonds. While specific examples involving this compound are not extensively detailed in the provided search results, the general reactivity of aryl iodides in these reactions is well-established. core.ac.ukicmpp.ronih.govnih.gov For instance, in a Suzuki-Miyaura coupling, this compound would react with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl product. Similarly, the Heck reaction would involve the coupling of the aryl iodide with an alkene, and the Sonogashira reaction would couple it with a terminal alkyne. nih.gov

Carbon-Nitrogen and Carbon-Oxygen Bond Formation:

The Buchwald-Hartwig amination and its oxygen-analogue, the Buchwald-Hartwig ether synthesis, are powerful palladium-catalyzed methods for forming C-N and C-O bonds, respectively. mit.edubeilstein-journals.orgnih.govresearchgate.net These reactions typically employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the coupling of aryl halides with amines, amides, or alcohols. mit.eduuwindsor.ca The reaction of this compound with various amines or alcohols under these conditions would yield the corresponding N-aryl or O-aryl products. The choice of palladium precursor, ligand, and base is critical for the success of these transformations. beilstein-journals.orguwindsor.ca

| Reaction Type | Coupling Partner | Bond Formed | Key Catalyst Components |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Palladium Precursor, Ligand, Base |

| Heck | Alkene | C-C | Palladium Precursor, Base |

| Sonogashira | Terminal Alkyne | C-C | Palladium Precursor, Copper Co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine/Amide | C-N | Palladium Precursor, Bulky Phosphine Ligand, Base |

| Buchwald-Hartwig Ether Synthesis | Alcohol | C-O | Palladium Precursor, Bulky Phosphine Ligand, Base |

Copper-Catalyzed Coupling Reactions of Aryl Iodides

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classical and still relevant method for forming C-C, C-N, and C-O bonds with aryl iodides. byjus.comorganic-chemistry.org These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous in certain synthetic contexts. byjus.com

The Ullmann reaction traditionally involves the coupling of two aryl halide molecules in the presence of copper metal to form a biaryl. byjus.com More broadly, Ullmann-type reactions encompass the copper-catalyzed coupling of aryl halides with a variety of nucleophiles. organic-chemistry.org For example, the reaction of this compound with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base would lead to the formation of an aryl ether. Similarly, coupling with amines yields N-arylated products. nih.gov The mechanism is generally believed to involve the formation of a copper(I) species which undergoes oxidative addition to the aryl iodide. researchgate.net

Recent advancements in this area have focused on the development of more efficient catalytic systems, often employing ligands to modulate the reactivity of the copper center. nih.govnih.govcas.cn These newer methods can often be performed under milder conditions and with a broader substrate scope. mdpi.com

Other Metal-Mediated Catalytic Cycles

While palladium and copper dominate the landscape of cross-coupling reactions with aryl iodides, other transition metals can also mediate important transformations. The specific application of other metals in catalytic cycles involving this compound is not explicitly detailed in the provided search results. However, the broader field of organometallic chemistry suggests possibilities for metals like nickel, rhodium, and iron to catalyze unique reactions. For instance, nickel catalysts are known to promote cross-coupling reactions similar to palladium, sometimes with complementary reactivity.

Organocatalytic Systems

In addition to transition metal catalysis, the iodine atom in this compound allows for its participation in organocatalytic systems, particularly those involving hypervalent iodine.

Application as a Precursor for Hypervalent Iodine Organocatalysts

Aryl iodides can serve as precursors to hypervalent iodine reagents, which are powerful and environmentally benign oxidizing agents used in a wide array of organic transformations. rsc.orgresearchgate.netrsc.org The oxidation of an iodoarene, such as this compound, with a suitable terminal oxidant like m-chloroperoxybenzoic acid (mCPBA) or Oxone, generates a hypervalent iodine(III) or iodine(V) species in situ. rsc.org These species can then act as catalysts for various oxidative reactions. rsc.org

The use of an aryl iodide as a precatalyst is an attractive strategy as it avoids the need to prepare and handle the often less stable hypervalent iodine reagents stoichiometrically. researchgate.net This catalytic approach has been successfully applied to a range of oxidative bond-forming reactions. rsc.org

Iodine-Mediated Oxidative Catalysis in Cyclization and Functionalization Reactions

Molecular iodine and iodoarenes can catalyze a variety of oxidative cyclization and functionalization reactions. researchgate.netqtanalytics.in These reactions often proceed through electrophilic activation of a substrate by an iodine species. For instance, iodine-mediated electrophilic cyclization is a powerful tool for the synthesis of various heterocyclic compounds. nih.gov

In the context of this compound, while direct examples of its use as a catalyst in this manner are not provided, the general principles of iodine-mediated catalysis are applicable. organic-chemistry.org The iodine atom can participate in catalytic cycles where it is oxidized and then acts as an electrophile to initiate cyclization or functionalization of other molecules. chemrxiv.org For example, iodine can catalyze the oxidative cyclization of Michael adducts to form highly functionalized cyclopropanes. organic-chemistry.org These reactions showcase the versatility of iodine compounds as catalysts in modern organic synthesis. qtanalytics.inmdpi.com

| Reaction Type | Role of Iodine Species | Typical Transformation | Key Reagents |

|---|---|---|---|

| Hypervalent Iodine Catalysis | Catalyst Precursor | Oxidative Bond Formation | Aryl Iodide, Terminal Oxidant (e.g., mCPBA, Oxone) |

| Iodine-Mediated Oxidative Cyclization | Electrophilic Catalyst | Formation of Heterocycles/Carbocycles | Iodine or Iodoarene, Oxidant |

Role in Other Organocatalytic Frameworks

An extensive review of the scientific literature reveals a notable scarcity of studies specifically detailing the application of this compound in organocatalytic frameworks beyond well-established paradigms. While organocatalysis has emerged as a powerful tool in synthetic chemistry, the specific use of this particular substituted aryl iodide in novel, metal-free catalytic systems is not extensively documented.

The inherent reactivity of the carbon-iodine bond, often exploited in hypervalent iodine chemistry, suggests its potential as a precursor for generating electrophilic iodine(III) species. These could, in principle, participate in a variety of organocatalytic transformations. For instance, the oxidation of this compound could yield a hypervalent iodine reagent, which might then be employed in catalytic cycles for olefin functionalization or other oxidative coupling reactions. However, specific examples of such applications involving this exact molecule are not readily found in the current body of peer-reviewed literature.

The isopropenyl moiety also presents a handle for potential organocatalytic activation. For example, chiral amine or Brønsted acid catalysis could potentially engage the double bond in asymmetric conjugate additions or cycloadditions. Nevertheless, research to date has not specifically highlighted this compound in these contexts. The focus of organocatalysis has often been on more classical substrates, and the unique combination of the iodo and isopropenyl groups in this molecule remains an underexplored area in this sub-field of catalysis.

Photoredox and Electrochemical Catalysis

The intersection of photoredox and electrochemical methods with catalysis has opened new avenues for chemical reactivity by enabling the generation of radical intermediates under mild conditions. Aryl iodides are particularly well-suited for these transformations due to their relatively low reduction potentials.

Photoredox Catalysis:

In the realm of photoredox catalysis, the carbon-iodine bond of this compound is susceptible to single-electron reduction by an excited-state photocatalyst. This process would generate an aryl radical, which could then participate in a variety of bond-forming reactions. While general principles of photoredox-mediated aryl radical formation are well-established, specific studies detailing the use of this compound as a substrate are not prevalent in the literature.

Hypothetically, the photogenerated 4-(1-propen-2-yl)phenyl radical could be trapped by various radical acceptors, such as alkenes or alkynes, to form new carbon-carbon bonds. The reaction conditions for such transformations typically involve a photocatalyst (e.g., ruthenium or iridium complexes), a light source (often visible light), and a suitable solvent. The table below outlines a hypothetical reaction based on established photoredox methodologies.

Table 1: Hypothetical Photoredox-Mediated Heck-Type Reaction

| Entry | Reactant 2 | Photocatalyst | Light Source | Solvent | Product |

| 1 | Acrylate | [Ir(ppy)₃] | Blue LED | DMF | Substituted Cinnamate |

| 2 | Styrene (B11656) | [Ru(bpy)₃]Cl₂ | White Light | Acetonitrile | Substituted Stilbene |

This table is illustrative and based on general knowledge of photoredox catalysis, as specific examples with this compound are not available in the surveyed literature.

Electrochemical Catalysis:

Similarly, electrochemical methods can be employed to reduce this compound at an electrode surface, again forming the corresponding aryl radical. This electrogenerated radical can then undergo subsequent reactions. The potential required for the reduction would be dependent on the specific electrode material and solvent system used.

Electrochemical approaches offer the advantage of being reagent-free in terms of redox agents, relying on electrons as the "reagent." Research on the electrochemical functionalization of aryl halides is an active area, but once again, specific studies focusing on this compound are conspicuously absent from the scientific literature. The potential for electropolymerization of the isopropenyl group under certain electrochemical conditions also adds a layer of complexity that would need to be carefully controlled.

Table 2: Potential Electrochemical Transformations

| Transformation | Co-reactant/Mediator | Electrode Material | Potential (vs. SCE) | Potential Product |

| Reductive Coupling | Nickel Catalyst | Glassy Carbon | -1.5 to -2.0 V | Biphenyl (B1667301) Derivative |

| Carboxylation | CO₂ | Silver | -1.8 to -2.2 V | Benzoic Acid Derivative |

This table represents potential applications based on known electrochemical reactions of aryl iodides. Specific data for this compound is not documented.

Computational and Theoretical Investigations of 1 Iodo 4 1 Propen 2 Yl Benzene Molecular Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. espublisher.com For 1-Iodo-4-(1-propen-2-yl)benzene, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

A primary focus of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. In this compound, the HOMO is expected to be localized on the π-system of the benzene (B151609) ring and the propenyl group, which are electron-rich. The LUMO, conversely, is likely associated with the antibonding σ* orbital of the Carbon-Iodine bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

DFT calculations also allow for the generation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would show negative potential (red/yellow) around the π-electron clouds of the aromatic ring and the double bond. A region of positive potential, known as a σ-hole, is expected on the iodine atom along the extension of the C-I bond. beilstein-journals.org This σ-hole is a key feature responsible for the halogen bonding interactions discussed later.

Global chemical reactivity descriptors, which help in understanding and predicting chemical reactivity trends, can be calculated using DFT. researchgate.netusd.ac.id These parameters, derived from the energies of the HOMO and LUMO, provide quantitative measures of the molecule's reactivity.

Table 1: Global Chemical Reactivity Descriptors from DFT

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measure of electrophilic character. |

These descriptors, when calculated for this compound, would provide a comprehensive profile of its electronic character and predicted reactivity.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this includes analyzing its participation in reactions such as Suzuki, Heck, or Sonogashira cross-coupling, which are common for iodoarenes.

These computational studies involve locating and characterizing the geometries of reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. The absence of imaginary frequencies in vibrational analysis confirms that a structure is a stable minimum (reactant, intermediate, or product), while a single imaginary frequency indicates a transition state. espublisher.com

Theoretical Exploration of Intermolecular and Intramolecular Interactions (e.g., Halogen Bonding, π-Interactions)

The structure of this compound allows for a variety of non-covalent interactions, which are crucial in determining its physical properties, crystal packing, and role in supramolecular chemistry.

Halogen Bonding: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. semanticscholar.orgacs.org The iodine atom in this compound is a potent halogen bond donor due to its high polarizability. beilstein-journals.org Theoretical studies on halobenzene dimers have provided significant insight into the nature and strength of these interactions. semanticscholar.orgnih.gov These studies classify halogen-halogen interactions into different types based on their geometry. nih.govresearchgate.net Type II interactions, which are true halogen bonds, involve the σ-hole of one halogen atom interacting with the electron-rich equatorial belt of another. acs.org

Computational studies, such as those using second-order Møller–Plesset perturbation theory (MP2), have quantified the binding energies of these interactions in halobenzene homodimers. semanticscholar.orgresearchgate.net The strength of the interaction increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl. nih.govresearchgate.net

Table 2: Calculated Binding Energies (Ebinding) for Halobenzene Homodimers Data adapted from theoretical studies on C6H5X⋯XC6H5 homodimers.

| Interaction Type | C6H5Cl⋯ClC6H5 (kcal/mol) | C6H5Br⋯BrC6H5 (kcal/mol) | C6H5I⋯IC6H5 (kcal/mol) |

| Type I | -1.12 | -1.15 | -1.49 |

| Type III | -0.60 | -0.74 | -0.79 |

| Source: Adapted from MP2/aug-cc-pVDZ(PP) level calculations. nih.gov |

These data suggest that this compound would form the strongest halogen bonds compared to its chloro and bromo analogues.

π-Interactions: The molecule also features two π-systems: the aromatic ring and the propenyl double bond. This allows for both intermolecular and intramolecular π-interactions.

Intermolecular π-π Stacking: In the solid state or in solution, molecules of this compound can stack on top of each other, driven by attractive forces between their aromatic rings. These interactions can adopt various geometries, such as parallel-displaced or T-shaped. stfc.ac.uk

Intramolecular π-π Interactions: An intramolecular interaction can occur between the π-electrons of the benzene ring and the π-bond of the propenyl group. beilstein-journals.org This aryl-vinyl π-stacking can influence the molecule's preferred conformation. beilstein-journals.org Quantum chemical calculations can quantify the stabilization energy of this interaction and determine its effect on the rotational barrier of the propenyl group. beilstein-journals.org

Predictive Modeling for Reactivity and Selectivity in Organic Reactions

Computational chemistry provides the tools to build predictive models for chemical reactivity and selectivity, moving beyond explaining observed phenomena to forecasting the outcomes of new reactions. For a molecule like this compound, this has significant practical applications in designing synthetic routes.

Predictive modeling often involves developing Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. These models correlate a molecule's structural or electronic features (descriptors) with its observed activity or a specific property. The descriptors are often derived from DFT calculations and can include:

Electronic Descriptors: Atomic charges, dipole moments, HOMO/LUMO energies, and the electrophilicity index. researchgate.netusd.ac.id

Steric Descriptors: Molecular volume, surface area, and specific geometric parameters.

For example, one could build a model to predict the relative rates of a Suzuki coupling reaction for a series of substituted iodoarenes, including this compound. By calculating relevant descriptors for each molecule and correlating them with experimentally measured reaction rates, a predictive equation can be derived. This equation could then be used to estimate the reactivity of new, untested substrates.

Furthermore, computational modeling can be used to predict regioselectivity or stereoselectivity. By calculating the activation energy barriers for all possible reaction pathways leading to different products, the model can predict which product is kinetically favored (i.e., formed fastest). This is achieved by comparing the energies of the respective transition states. The product formed via the lowest energy transition state is predicted to be the major product.

Strategic Applications of 1 Iodo 4 1 Propen 2 Yl Benzene As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis (e.g., Furan (B31954), Pyrans, Chromones)

The presence of the iodo and isopropenyl functionalities in 1-iodo-4-(1-propen-2-yl)benzene makes it an excellent starting material for the construction of various heterocyclic ring systems. These heterocycles are core scaffolds in many biologically active molecules and functional materials.

Furan Synthesis

While direct, well-documented examples of synthesizing furans from this compound are not abundant in the searched literature, the general principles of furan synthesis suggest plausible routes. For instance, the isopropenyl group could be a precursor to a 1,4-dicarbonyl compound, a classic starting material for Paal-Knorr furan synthesis. Oxidative cleavage of the double bond would yield a ketone, which could then be coupled with another component to form the furan ring. The iodo-aryl moiety can be functionalized either before or after the furan ring formation, offering flexibility in the synthetic strategy. The synthesis of substituted furans is a significant area of research due to their presence in natural products and pharmaceuticals. nih.govresearchgate.net

Pyrans and Chromones Synthesis

The synthesis of pyrans and their benzofused derivatives, chromones, can also be envisioned using this compound. Chromones are a class of compounds with a wide range of biological activities. nih.gov A potential strategy could involve a Pechmann condensation or a related reaction, where the isopropenyl group, after suitable modification, acts as the three-carbon component required for the pyranone ring formation. The aryl iodide can be utilized in various cross-coupling reactions to introduce further complexity to the chromone (B188151) scaffold.

The following table outlines potential synthetic strategies for these heterocyclic systems starting from this compound.

| Heterocycle | Potential Synthetic Strategy | Key Reactions |

| Furan | Conversion of the isopropenyl group to a 1,4-dicarbonyl moiety followed by cyclization. | Ozonolysis, Paal-Knorr synthesis |

| Pyran | Reaction of a derivative of the isopropenyl group with a 1,3-dicarbonyl compound. | Michael addition, cyclization |

| Chromone | Pechmann condensation of a phenolic derivative with a β-ketoester derived from the isopropenyl group. | Hydroxylation, Pechmann condensation |

Intermediate in the Synthesis of Advanced Polymeric Architectures (e.g., Controlled Radical Polymerization Initiators)

The unique combination of a polymerizable group (isopropenyl) and a site for initiator attachment (the iodo-aryl group) makes this compound a valuable intermediate in the design of specialized polymers.

The isopropenyl group can participate in various polymerization reactions. More significantly, the aryl iodide functionality can be converted into an initiating site for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This allows for the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersity, and complex architectures like block copolymers and star polymers. mdpi.com

For example, the iodo group can be transformed into a more reactive ATRP initiator, such as a 2-bromoisobutyrate ester, through a series of functional group manipulations. The resulting monomer can then be polymerized or copolymerized to create polymers with the "clickable" isopropenyl group pending from the polymer backbone. These pending groups can be further modified post-polymerization to introduce other functionalities or to create cross-linked networks.

Utility in Constructing Complex Aryl Structures, including Biphenyl (B1667301) Derivatives

The carbon-iodine bond in this compound is highly amenable to a variety of powerful carbon-carbon bond-forming reactions, making it an excellent building block for the synthesis of complex aryl structures, most notably biphenyl derivatives. rsc.org Biphenyl moieties are prevalent in pharmaceuticals, agrochemicals, and liquid crystals.

The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for this purpose. In this reaction, the aryl iodide is coupled with an arylboronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding a biphenyl derivative. The isopropenyl group can be retained or modified during this process, allowing for further diversification of the molecular structure.

| Reaction | Reactant | Catalyst | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ | Biphenyl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ | Stilbene derivative |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI | Aryl-alkyne derivative |

These reactions highlight the versatility of the aryl iodide as a synthetic handle for constructing a wide array of complex aromatic systems.

Role in Stereoselective Synthesis of Chiral Molecules

The isopropenyl group of this compound offers a prochiral center that can be exploited in stereoselective synthesis to generate chiral molecules. Asymmetric transformations of the double bond can lead to the formation of enantiomerically enriched products, which are of paramount importance in the pharmaceutical industry due to the different biological activities often exhibited by enantiomers.

One of the most powerful methods for the stereoselective functionalization of alkenes is asymmetric dihydroxylation. Using a chiral osmium catalyst, the isopropenyl group can be converted into a chiral diol with high enantioselectivity. This diol can then serve as a key intermediate for the synthesis of more complex chiral molecules.

Another approach involves asymmetric hydrogenation of the double bond using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This would yield a chiral alkyl-substituted benzene (B151609) derivative. The resulting stereocenter can then direct subsequent reactions in a stereocontrolled manner.

Development of Chemical Probes and Functional Materials Precursors

The dual functionality of this compound makes it an attractive precursor for the development of chemical probes and advanced functional materials. nih.gov Chemical probes are small molecules used to study biological processes, while functional materials possess specific physical or chemical properties for technological applications.

The aryl iodide can be used as a "handle" to attach the molecule to a larger scaffold or a surface. For instance, it can be converted to a diazonium salt for surface modification or used in click chemistry reactions for bioconjugation. The isopropenyl group, on the other hand, can be polymerized or functionalized to tune the properties of the resulting material.

For example, by incorporating this molecule into a polymer, a material with tunable refractive index or fluorescent properties could be developed. The iodo-aryl group could be further functionalized with a fluorophore, and the polymer backbone would provide the desired mechanical and processing properties. In the context of chemical probes, the isopropenyl group could be modified to include a reactive group for covalent labeling of proteins, while the aryl iodide could be used to attach a reporter tag, such as a biotin (B1667282) or a fluorescent dye. nih.gov

Advanced Spectroscopic Elucidation Methodologies for Iodinated Aryl Alkene Systems

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Detailed mass spectrometry analyses, including molecular ion peak and fragmentation patterns for 1-Iodo-4-(1-propen-2-yl)benzene, are not available in the searched literature. Such data would be crucial for confirming the molecular weight of 244.07 g/mol and for understanding the fragmentation pathways of the molecule under ionization, providing further structural evidence. bldpharm.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Specific infrared spectral data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound, remain unpublished. Key absorptions would be expected for the C=C stretching of the alkene and aromatic ring, C-H bonds, and the C-I bond. Without experimental spectra, a detailed analysis of these functional groups is not possible.

X-ray Crystallography for Precise Solid-State Structural Analysis

There is no evidence in the scientific literature of a single-crystal X-ray diffraction study having been performed on this compound. Consequently, precise data on its solid-state molecular geometry, bond lengths, and bond angles are not available.

Emerging Trends and Future Directions in 1 Iodo 4 1 Propen 2 Yl Benzene Research

Exploration of Novel and Sustainable Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign and economically viable synthetic processes. For a molecule like 1-Iodo-4-(1-propen-2-yl)benzene, this translates to moving away from traditional methods that may involve harsh reagents and generate significant waste.

One promising area is the advancement of greener alternatives to classical cross-coupling reactions. The Mizoroki-Heck reaction, a cornerstone for forming C-C bonds, is being reimagined with sustainable solvents. For instance, research has demonstrated the use of Cyrene, a bio-based solvent, in conjunction with a palladium on carbon (Pd/C) catalyst for the coupling of aryl iodides with various alkenes. rsc.org This approach not only reduces reliance on toxic organic solvents like DMF or NMP but also allows for the recycling of the solvent and minimizes palladium leaching into the final product. rsc.org Such methodologies could be directly adapted for the synthesis of this compound.

Furthermore, the principles of green chemistry are being applied to the activation of iodoarenes themselves. Transition-metal-free activation strategies are gaining traction, offering an eco-friendly alternative to traditional catalysis. acs.org These methods often involve the in-situ generation of highly reactive species under benign conditions, which can then be coupled with various partners to form C-C and C-heteroatom bonds. acs.org The development of such protocols for this compound would represent a significant step towards more sustainable chemical manufacturing.

Hypervalent iodine reagents are also emerging as green alternatives to heavy metals in organic synthesis. nih.govwikipedia.org These reagents can facilitate a wide range of transformations, including C-C couplings, under mild conditions. nih.govresearchgate.net Research into tandem reactions where the iodoarene moiety of the hypervalent iodine reagent is incorporated into the final product could further enhance the atom economy of synthetic routes to derivatives of this compound. nih.gov

| Sustainable Synthetic Strategy | Key Features | Potential Application for this compound Synthesis | References |

| Mizoroki-Heck in Bio-based Solvents | Use of Cyrene as a recyclable solvent; Pd/C catalyst. | Greener synthesis from 4-iodophenyl precursors and a propylene (B89431) source. | rsc.org |

| Transition-Metal-Free Iodoarene Activation | Avoidance of heavy metal catalysts; often uses light or electricity. | Direct functionalization of the iodo-substituted benzene (B151609) ring. | acs.org |

| Hypervalent Iodine Reagents | Metal-free oxidation and coupling; mild reaction conditions. | Formation of C-C and C-heteroatom bonds at the iodine-bearing carbon. | nih.govwikipedia.orgresearchgate.net |

Discovery of Unprecedented Reactivity Patterns

The unique combination of an iodo group and a propenyl substituent on the benzene ring of this compound opens up avenues for exploring novel reactivity. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group in a variety of reactions. wikipedia.org

Recent advancements in cross-coupling reactions are expanding the toolbox for modifying aryl iodides. While traditional reactions like Suzuki-Miyaura and Heck are well-established, researchers are now developing one-pot, sequential reactions that allow for multiple transformations without isolating intermediates. rsc.org For example, a one-pot Suzuki-Heck sequence could be envisioned for this compound, enabling the initial coupling at the iodo-position followed by a reaction involving the propenyl group, leading to complex molecular architectures.

The reactivity of the styrene-like propenyl group is also a subject of interest. Studies on substituted styrenes have shown that their reactivity can be tuned by the electronic nature of the substituents on the aromatic ring. rsc.org The iodo group in this compound can influence the reactivity of the double bond in unexpected ways, potentially leading to novel cycloaddition, oxidation, or polymerization reactions. For instance, the oxidation of α-substituted styrenes can lead to the formation of epoxides or carbonyl compounds, and the specific reaction pathway can be influenced by the nature of the substituent. researchgate.netnih.gov

Furthermore, the field of hypervalent iodine chemistry is uncovering new ways to functionalize iodoarenes. nih.govwikipedia.org Diaryliodonium salts, which can be prepared from iodoarenes, are versatile reagents that can act as aryl cation, radical, or aryne equivalents, leading to a wide range of C-C and C-heteroatom bond formations under transition-metal-free conditions. acs.org The application of these methods to this compound could unlock unprecedented transformations.

| Reactivity Concept | Description | Potential for this compound | References |

| One-Pot Relay Reactions | Sequential cross-coupling reactions without intermediate isolation. | Rapid construction of complex molecules by reacting at both the iodo and propenyl sites. | rsc.org |

| Modulated Styrene (B11656) Reactivity | The iodo-substituent influencing the electronic properties of the propenyl group. | Discovery of new cycloaddition, polymerization, or oxidation pathways. | rsc.orgresearchgate.netnih.gov |

| Hypervalent Iodine Chemistry | Using the iodo-group to generate highly reactive intermediates. | Access to novel arylation and functionalization reactions under metal-free conditions. | acs.orgnih.govwikipedia.org |

Integration with Continuous Flow Chemistry and High-Throughput Experimentation

The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. thieme-connect.comacs.orgmdpi.com For reactions involving this compound, particularly palladium-catalyzed cross-coupling reactions, flow chemistry can lead to improved reaction rates, yields, and selectivities. nih.gov The use of packed-bed reactors with immobilized catalysts can also simplify product purification and catalyst recycling. acs.orgnih.gov

High-throughput experimentation (HTE) is another powerful tool that is accelerating the pace of chemical research. unchainedlabs.comnumberanalytics.comsigmaaldrich.com By enabling the rapid screening of a large number of reaction conditions, HTE can be used to quickly identify optimal catalysts, ligands, bases, and solvents for the synthesis and functionalization of this compound. rsc.orgunchainedlabs.com This is particularly valuable for challenging transformations or when developing novel reaction methodologies. The combination of HTE for rapid optimization with the scalability of continuous flow for production represents a powerful paradigm for the future of chemical manufacturing.

| Technology | Advantages | Application to this compound Research | References |

| Continuous Flow Chemistry | Enhanced safety, efficiency, scalability, and process control. | Optimized synthesis and functionalization, particularly for catalytic reactions. | thieme-connect.comacs.orgmdpi.comnih.gov |

| High-Throughput Experimentation | Rapid screening of reaction parameters. | Accelerated discovery of new reactions and optimization of existing ones. | rsc.orgunchainedlabs.comnumberanalytics.comsigmaaldrich.com |

Advanced Computational Design of New Reactions and Molecular Architectures

Computational chemistry, particularly Density Functional Theory (DFT) and machine learning, is becoming an indispensable tool in modern chemical research. DFT calculations can provide detailed mechanistic insights into reaction pathways, helping researchers to understand and predict the reactivity of molecules like this compound. acs.orgresearchgate.netnih.govdntb.gov.ua For instance, computational studies can elucidate the energetics of different steps in a catalytic cycle, such as oxidative addition and reductive elimination in palladium-catalyzed reactions, guiding the design of more efficient catalysts. nih.govnih.gov

Machine learning models are also emerging as powerful tools for predicting reaction outcomes and even for proposing novel synthetic routes. mit.eduacs.orgnih.govnih.govyoutube.com By training on large datasets of known reactions, these models can learn the complex relationships between reactants, reagents, and products. acs.orgnih.gov This predictive power can be harnessed to identify promising new reactions for this compound and to design novel molecular architectures with desired properties. The integration of computational design with experimental validation is expected to significantly accelerate the discovery and development of new chemical entities and processes.

| Computational Approach | Capability | Impact on this compound Research | References |

| Density Functional Theory (DFT) | Provides detailed mechanistic insights and energy profiles of reactions. | Understanding reactivity, designing better catalysts, and predicting reaction pathways. | acs.orgresearchgate.netnih.govdntb.gov.ua |

| Machine Learning | Predicts reaction outcomes and proposes synthetic routes based on existing data. | Accelerating the discovery of new reactions and the design of novel molecules. | mit.eduacs.orgnih.govnih.govyoutube.com |

Q & A

Q. What are the common synthetic routes for preparing 1-Iodo-4-(1-propen-2-yl)benzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as the Heck coupling or Suzuki-Miyaura reactions, leveraging the iodine substituent as a leaving group. For example, palladium-catalyzed coupling of 4-iodobenzene derivatives with propenyl boronic acids or stannanes under inert atmospheres (e.g., N₂ or Ar) can yield the target compound . Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like PPh₃.

- Solvent systems : Polar aprotic solvents (DMF, THF) at 60–100°C.

- Safety : Use gloves, protective eyewear, and fume hoods due to iodine volatility and toxicity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high purity (>95%) .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 5.2–6.0 ppm (propenyl protons), δ 6.8–7.6 ppm (aromatic protons). Coupling constants (J) confirm propenyl geometry (cis/trans) .